6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3/c12-10-4-11(17-6-16-10)15-5-7-1-2-8(13)3-9(7)14/h1-4,6H,5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFYRZVQPCRRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine is the mitochondrial complex I. This complex is a part of the electron transport chain, which plays a crucial role in cellular respiration and energy production.
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I. By inhibiting this complex, the compound disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the production of ATP, the primary energy currency of the cell, thus affecting the normal functioning of the cell.
Biochemical Analysis
Biochemical Properties
6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with chemokine receptors, which are part of the G protein-coupled receptor family. These interactions are essential for the compound’s role in modulating immune responses and inflammation. The nature of these interactions involves binding to the receptor sites, leading to inhibition or activation of specific signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit chemotaxis in immune cells by blocking the CCR4 receptor. This inhibition affects the migration and activation of immune cells, thereby modulating the immune response. Additionally, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptor sites on chemokine receptors, leading to the inhibition of receptor activity. This inhibition prevents the activation of downstream signaling pathways, thereby modulating cellular responses. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation. Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of chemotaxis and immune cell activation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits chemotaxis and modulates immune responses without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its effects. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the compound’s detoxification and elimination. Additionally, the compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the compound’s localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and regulatory proteins to modulate gene expression. Additionally, the compound can accumulate in the cytoplasm, where it interacts with enzymes and other biomolecules to exert its effects. The subcellular localization is crucial for the compound’s specificity and efficacy in modulating cellular processes.
Biological Activity
6-Chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacokinetics, and biochemical interactions, providing a comprehensive overview supported by research findings and data tables.
The primary mechanism of action for this compound involves its role as an inhibitor of mitochondrial complex I . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can have various downstream effects on cellular metabolism and signaling pathways.
Pharmacokinetics
The compound exhibits lipophilic properties , suggesting good bioavailability. Its transport across cell membranes is crucial for its biological activity, as it must reach specific intracellular targets to exert its effects.
This compound interacts with several enzyme systems and proteins, notably:
- Chemokine Receptors : It has been shown to inhibit chemotaxis in immune cells by blocking the CCR4 receptor, impacting immune response modulation.
- Enzyme Inhibition : The compound demonstrates significant activity against various enzymes involved in critical biochemical pathways.
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling : Modulation of signaling pathways that affect gene expression and cellular metabolism.
- Immune Response : Inhibition of immune cell migration and activation through receptor blockade.
Structure-Activity Relationship (SAR)
Research indicates that the substitution patterns on the pyrimidine ring and the benzyl moiety are crucial for maintaining biological activity. For instance, modifications to the 2,4-difluorobenzyl group significantly affect the potency of the compound .
Table 1: Structure-Activity Relationship Data
| Compound | Substitution | Activity (IC50) | Notes |
|---|---|---|---|
| 5c | 2-piperazino | 0.5 µM | High activity against cancer cell lines |
| 6e | 2,4-difluorobenzyl | 1.2 µM | Slightly reduced activity compared to parent compound |
| 6d | 4-chlorobenzyl | 3.0 µM | Significantly reduced activity |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Inhibition Studies : A study demonstrated that this compound effectively inhibits mitochondrial complex I in vitro, leading to increased ROS levels in treated cells.
- Cellular Assays : In immune cell assays, the compound was found to significantly reduce chemotaxis in response to chemokine stimuli, confirming its role as a CCR4 antagonist.
- Pharmacological Evaluation : In a series of pharmacological evaluations, compounds with similar structures were tested for their ability to modulate adenosine receptors, showing promising results for neurodegenerative disease applications .
Comparison with Similar Compounds
6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine
6-Chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine
- Structure : Fluorines at the 2- and 6-positions of the benzyl group.
- Key Differences : Symmetric fluorination may influence solubility and pharmacokinetics differently compared to the asymmetric 2,4-difluoro substitution ( ).
Analogues with Heterocyclic Substituents
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine
- Structure : Pyridylmethyl group replaces the difluorobenzyl moiety.
- Molecular Weight : 220.66 g/mol ( ).
- Key Differences : The pyridine nitrogen introduces basicity and hydrogen-bonding capability, which may enhance interactions with polar enzyme active sites but reduce blood-brain barrier penetration compared to lipophilic fluorinated benzyl groups.
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrimidin-4-amine
- Structure : Tetrahydro-2H-pyran-4-ylmethyl substituent.
- Molecular Weight : 227.69 g/mol ( ).
- Key Differences : The oxygen-containing tetrahydropyran ring improves aqueous solubility but may decrease membrane permeability relative to the fluorinated benzyl analogue.
Analogues with Modified Pyrimidine Cores
TAK-385
- Structure: Thieno[2,3-d]pyrimidine core with a 2,6-difluorobenzyl group and dimethylaminomethyl substitution.
- Key Differences: The thienopyrimidine scaffold enhances rigidity and π-stacking interactions, leading to superior GnRH antagonism and reduced cytochrome P450 inhibition compared to simpler pyrimidin-4-amine derivatives ( ).
4-Chloro-6-(dimethylamino)pyrimidine
- Structure: Lacks the benzyl substituent, with a dimethylamino group at C5.
- Molecular Weight : 173.62 g/mol ( ).
- Key Differences : Simplified structure reduces steric bulk but eliminates the fluorinated benzyl group’s contributions to target selectivity and metabolic stability.
Comparative Data Table
Research Findings and Implications
- Electronic Effects: Fluorination at the benzyl 2- and 4-positions enhances electron-withdrawing properties, improving stability and binding to hydrophobic pockets in target proteins compared to non-fluorinated analogues .
- Pharmacokinetics : The 2,4-difluorobenzyl group balances lipophilicity and solubility, favoring oral bioavailability relative to highly polar (e.g., pyridylmethyl) or bulky (e.g., tetrahydropyranyl) substituents .
- Biological Activity: Thienopyrimidine derivatives like TAK-385 demonstrate that core modification can drastically alter pharmacological profiles, suggesting opportunities for optimizing the pyrimidin-4-amine scaffold for specific therapeutic targets .
Preparation Methods
Key Reaction Conditions
- Starting material: A chloropyrimidine derivative, often 4,6-dichloropyrimidine or a related intermediate.
- Nucleophile: 2,4-difluorobenzylamine.
- Solvent: N-Methyl-2-pyrrolidone (NMP) or other polar aprotic solvents.
- Base: Diisopropylethylamine (DIEA) or similar organic bases to scavenge HCl formed.
- Temperature: Elevated temperatures around 90 °C.
- Reaction time: Typically 12 hours or overnight.
Detailed Preparation Method
Stepwise Procedure (Based on Reference)
-
- To a solution of the chloropyrimidine compound (e.g., Compound 3, 3.05 g, 10 mmol) in NMP (30 mL), 2,4-difluorobenzylamine (1.76 g, 10 mmol) and DIEA (2.60 g, 20 mmol) are added.
-
- The mixture is stirred at 90 °C for 12 hours to allow nucleophilic substitution to occur at the 4-position of the pyrimidine ring.
-
- After cooling to room temperature, water is added to the reaction mixture.
- The aqueous phase is extracted with ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
- The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate mixture (5:2, v/v) as eluent.
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- The target compound, This compound , is obtained as a white solid.
- Characterization by ^1H NMR and mass spectrometry confirms the structure (e.g., ESI-MS m/z = 412.4 [M+H]^+).
Reaction Mechanism and Regioselectivity
- The nucleophilic substitution occurs preferentially at the 4-position chlorine of the pyrimidine ring due to the electron-deficient nature of the ring and the activating effect of the 6-chloro substituent.
- The presence of the 6-chloro substituent can influence the reactivity and regioselectivity by stabilizing the transition state and directing substitution.
Comparative Data Table of Related Syntheses
| Compound ID | Starting Pyrimidine | Amine Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 4a | Compound 3 (chloropyrimidine) | 2,4-dichlorobenzylamine | NMP | DIEA | 90 | 12 | Not specified | Reference procedure for analog synthesis |
| 4c | Compound 3 | 2,4-difluorobenzylamine | NMP | DIEA | 90 | 12 | Not specified | White solid, confirmed by NMR and MS |
Note: Compound 4c corresponds to this compound.
Research Findings and Optimization Notes
- The reaction proceeds efficiently under mild heating with DIEA as the base, which neutralizes the hydrochloric acid generated and drives the substitution forward.
- The choice of solvent (NMP) is critical due to its ability to dissolve both the chloropyrimidine and the amine, facilitating the reaction.
- Purification via silica gel chromatography ensures high purity, suitable for further biological or chemical studies.
- Similar synthetic routes have been applied to prepare analogs with different benzylamine substituents, confirming the robustness of this method.
Summary of Preparation Method
| Step | Description |
|---|---|
| Starting materials | Chloropyrimidine derivative, 2,4-difluorobenzylamine |
| Reaction type | Nucleophilic aromatic substitution |
| Conditions | NMP solvent, DIEA base, 90 °C, 12 h |
| Workup | Water quench, ethyl acetate extraction, brine wash, drying |
| Purification | Silica gel chromatography (hexane/ethyl acetate 5:2) |
| Product form | White solid |
| Characterization | ^1H NMR, ESI-MS (m/z = 412.4 [M+H]^+) |
Q & A
Q. What synthetic routes are recommended for 6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine, and how can reaction conditions be optimized?
A common approach involves nucleophilic substitution of 6-chloropyrimidin-4-amine derivatives with 2,4-difluorobenzyl halides. For example, amination of 4-(6-chloropyrimidin-4-yl) intermediates with 2,4-difluorobenzylamine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours achieves moderate yields (~40–60%) . Optimization strategies include:
- Catalysis : Use of Cu(I) or Pd catalysts to enhance coupling efficiency.
- Solvent Selection : Switching to THF or acetonitrile to reduce side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .
Q. What spectroscopic techniques are essential for structural characterization?
Critical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzyl group integration, fluorine coupling).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClFN).
- X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the pyrimidine N and benzyl NH group .
- FT-IR : Identifies NH stretching (~3300 cm) and C-F vibrations (~1200 cm) .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay).
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do structural modifications (e.g., 2,4-difluorobenzyl vs. other substituents) impact pharmacokinetic properties?
The 2,4-difluorobenzyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to non-fluorinated analogs. A comparative study of substituents reveals:
| Substituent | LogP | Metabolic Stability (t) | Bioavailability (%) |
|---|---|---|---|
| 2,4-Difluorobenzyl | 2.8 | 4.2 h | 58 |
| 4-Methoxyphenyl | 2.5 | 2.1 h | 42 |
| Benzyl | 2.3 | 1.5 h | 35 |
The fluorine atoms increase lipophilicity (LogP) and block oxidative metabolism .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or impurity profiles . Methodological solutions:
- Standardized Protocols : Use OECD/ICH guidelines for reproducibility.
- Orthogonal Assays : Validate enzyme inhibition with both fluorescence and radiometric assays.
- Metabolite Profiling : LC-MS/MS to rule out degradation products .
Q. What computational methods predict binding affinity to target enzymes?
Q. How can regioselectivity challenges in halogenation reactions be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrimidine NH) to steer chlorination to the 6-position.
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., dihalogenation) by shortening reaction time .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC50_{50}50 values for kinase inhibition?
Variations arise from:
Q. How does the compound’s stability vary under different storage conditions?
- Short-Term Stability : Stable in DMSO at -20°C for 6 months (degradation <5%).
- Long-Term Stability : Lyophilized powder at -80°C retains >90% purity after 2 years.
- Light Sensitivity : Degrades by 15% under UV exposure (use amber vials) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
